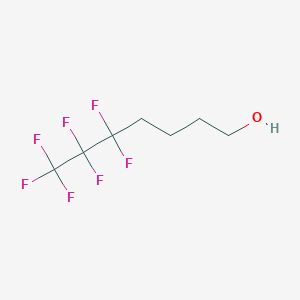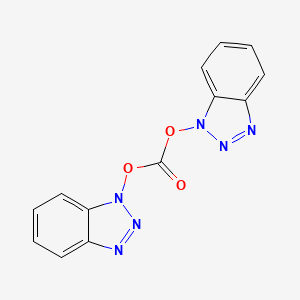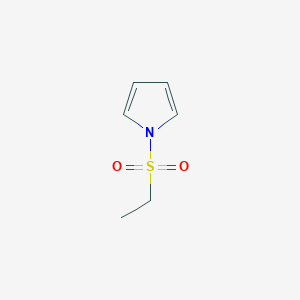
2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid
Descripción general
Descripción
2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid, also known as BPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTC is a thiazole-based compound that possesses a unique chemical structure, which makes it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid involves the inhibition of the target enzymes by binding to their active sites. 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid has been shown to possess a unique binding mode that allows it to interact with the target enzymes in a specific and selective manner. The binding of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid to the target enzymes results in the inhibition of their activity, which leads to a reduction in the pathological processes associated with their dysregulation.
Biochemical and Physiological Effects
2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anticancer agents. 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid is its potent inhibitory activity against several enzymes, which makes it a promising candidate for the development of novel therapeutic agents. Another advantage of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid is its relatively simple synthesis method, which makes it easily accessible to researchers. However, one of the limitations of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid. One direction is the optimization of its chemical structure to improve its potency and selectivity against target enzymes. Another direction is the evaluation of its efficacy in animal models of disease to determine its potential as a therapeutic agent. Furthermore, the development of 2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid-based prodrugs and formulations could improve its solubility and bioavailability, which could enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and matrix metalloproteinases (MMPs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer. CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer. MMPs are enzymes that are involved in the degradation of extracellular matrix proteins, and their overexpression has been associated with several pathological conditions, including cancer and arthritis.
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O5S/c1-19(2,3)31-18(29)26-10-8-25(9-11-26)17-24-14(15(32-17)16(27)28)12-4-6-13(7-5-12)30-20(21,22)23/h4-7H,8-11H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNCUKBZXIXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-piperazino)-4-(4-trifluoromethoxyphenyl)-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B3043527.png)


![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B3043533.png)


![3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol](/img/structure/B3043537.png)



